molecular formula C18H13N3O3S B5559101 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

Cat. No. B5559101
M. Wt: 351.4 g/mol
InChI Key: VHMJIMXAALWAAG-UDWIEESQSA-N
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Description

3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Intramolecular Electron Transfer

The study on derivatives of nitrophenyldihydropyridines, which may share some structural similarities with the compound , reveals insights into intramolecular electron transfer processes. This phenomenon is crucial for understanding the photophysics of complex organic molecules and could inform the design of new materials for electronic and photonic applications. The research suggests that donor-acceptor dyads, akin to the core structure of 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, can be engineered to facilitate controlled electron-transfer pathways, potentially useful in developing advanced solar cells and organic electronics (Fasani et al., 2006).

Fluorescent Sensing

The creation of fluorescent sensors based on heteroatom-containing organic fluorophores, which could be structurally or functionally related to the subject compound, demonstrates the utility of such materials in detecting environmental changes. Specifically, these sensors can switch between emission states in response to pH changes, showcasing potential applications in biological and chemical sensing technologies. This application highlights the compound's relevance in developing new sensors with tunable emission properties for environmental and health monitoring (Yang et al., 2013).

Photodegradation and Stability in Solar Cells

Research into the photodegradation mechanisms of polythiophene-based solar cells, which could be influenced by compounds similar to this compound, underscores the importance of understanding and mitigating the degradation pathways in organic photovoltaic materials. This knowledge is crucial for improving the durability and efficiency of solar energy harvesting devices. The findings suggest strategies for enhancing the stability of active layers in solar cells, potentially extending their operational lifespan and efficiency (Tournebize et al., 2013).

Organic Electronics and Conductivity Enhancement

The study on polythiophene and TiO2 nanorod hybrids, related to the electronic properties that could be modulated by compounds like this compound, indicates a path toward more thermally stable organic-inorganic hybrid materials. These materials show promise for enhancing the performance of organic electronics, including solar cells, through improved electron injection times and reduced recombination rates. Such advancements could lead to more efficient and durable organic electronic devices (Huang et al., 2010).

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. These compounds can have a wide range of applications, from pharmaceuticals to materials science .

properties

IUPAC Name

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(15-7-1-2-9-19-15)21-20-12-13-5-3-6-14(11-13)24-18(23)16-8-4-10-25-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMJIMXAALWAAG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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